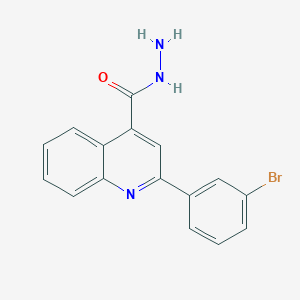

2-(3-Bromophenyl)quinoline-4-carbohydrazide

説明

2-(3-Bromophenyl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C16H12BrN3O and a molecular weight of 342.2 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-(3-bromophenyl)quinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to the boiling point of the solvent and maintained at this temperature for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and reproducibility .

化学反応の分析

Types of Reactions

2-(3-Bromophenyl)quinoline-4-carbohydrazide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the 3-position of the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Typical conditions involve the use of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Condensation Reactions: Reagents include aldehydes or ketones, and the reactions are often carried out in the presence of an acid catalyst such as acetic acid or hydrochloric acid.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction.

Major Products Formed

Substitution Reactions: Products include substituted quinoline derivatives with various functional groups replacing the bromine atom.

Condensation Reactions: Products include hydrazones or hydrazides, depending on the specific aldehyde or ketone used.

Oxidation and Reduction Reactions: Products include oxidized or reduced quinoline derivatives.

科学的研究の応用

Synthesis and Structural Characterization

The synthesis of 2-(3-Bromophenyl)quinoline-4-carbohydrazide typically involves the reaction of quinoline derivatives with hydrazine hydrate. The compound's structure can be confirmed through various spectroscopic techniques, including IR, NMR, and mass spectrometry. For example, the IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule, while NMR provides insights into the hydrogen and carbon environments within the compound.

Biological Activities

1. Anticancer Properties

Research indicates that derivatives of quinoline compounds exhibit significant anticancer activities. For instance, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis through mechanisms involving cell cycle arrest and modulation of apoptotic markers such as p53 and caspase-9 .

2. Antimicrobial Effects

Quinoline derivatives have also been evaluated for their antimicrobial properties. The compound can exhibit activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

3. Inhibition of Enzymatic Activity

The compound has been studied for its potential to inhibit specific enzymes associated with cancer progression, such as EGFR (epidermal growth factor receptor) tyrosine kinase. This inhibition can lead to reduced proliferation of cancer cells and may serve as a therapeutic strategy in treating cancers driven by EGFR signaling pathways .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer agent. The mechanism was linked to apoptosis induction, confirmed by flow cytometry analysis .

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against a panel of bacterial pathogens. The results indicated that it possessed significant antibacterial activity, particularly against Gram-positive bacteria. This suggests its potential utility in developing new antimicrobial therapies .

Comparative Analysis Table

| Property | This compound | Other Quinoline Derivatives |

|---|---|---|

| Anticancer Activity | Strong (EGFR inhibition) | Varies |

| Antimicrobial Activity | Moderate to strong | Varies |

| Mechanism of Action | Apoptosis induction | Cell cycle arrest |

| Synthesis Complexity | Moderate | Varies |

作用機序

The mechanism of action of 2-(3-Bromophenyl)quinoline-4-carbohydrazide involves the inhibition of specific molecular targets, such as the epidermal growth factor receptor (EGFR). This inhibition disrupts the signaling pathways that regulate cell proliferation, survival, and apoptosis. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating pro-apoptotic proteins such as p53 and caspase 9 .

類似化合物との比較

Similar Compounds

2-(4-Bromophenyl)quinoline-4-carbohydrazide: Similar in structure but with the bromine atom in the 4-position of the phenyl ring.

2-(3-Chlorophenyl)quinoline-4-carbohydrazide: Similar in structure but with a chlorine atom instead of a bromine atom in the 3-position of the phenyl ring.

2-(3-Methylphenyl)quinoline-4-carbohydrazide: Similar in structure but with a methyl group instead of a bromine atom in the 3-position of the phenyl ring.

Uniqueness

2-(3-Bromophenyl)quinoline-4-carbohydrazide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the bromine atom in the 3-position of the phenyl ring and the carbohydrazide group at the 4-position of the quinoline ring confer distinct properties that make it a valuable compound for research in medicinal chemistry and biological studies .

生物活性

2-(3-Bromophenyl)quinoline-4-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings related to its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline core substituted with a bromophenyl group and a carbohydrazide moiety. This unique substitution pattern is believed to influence both its chemical reactivity and biological activity significantly.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) Values

The antimicrobial efficacy of this compound can be summarized in the following table:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.91 |

| Escherichia coli | 7.81 |

| Bacillus subtilis | 62.5 |

| Mycobacterium tuberculosis | 1.72 |

These values indicate that the compound shows promising potential as an antibacterial agent, especially against resistant strains like MRSA .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. Studies have demonstrated its cytotoxic effects on various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7).

Cytotoxicity Assays

The cytotoxic effects were evaluated using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. The results are summarized below:

| Cell Line | IC50 (μg/mL) |

|---|---|

| HepG2 | 0.137 |

| MCF-7 | 0.164 |

These findings suggest that the compound possesses significant antiproliferative activity, comparable to established anticancer agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

- DNA Gyrase Inhibition : The compound has been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication, which contributes to its antimicrobial effects .

- Cell Cycle Arrest : In cancer cells, the compound induces cell cycle arrest at the G1 phase, leading to reduced cell proliferation .

- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the cytotoxicity observed in cancer cells, suggesting a potential oxidative stress mechanism .

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives similar to or including this compound:

- A study demonstrated that quinoline derivatives could act as effective antibacterial agents against resistant strains by targeting DNA gyrase .

- Another investigation highlighted the synthesis of hybrid compounds incorporating quinoline structures that exhibited enhanced anticancer properties through improved target affinity and reduced side effects .

特性

IUPAC Name |

2-(3-bromophenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O/c17-11-5-3-4-10(8-11)15-9-13(16(21)20-18)12-6-1-2-7-14(12)19-15/h1-9H,18H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYXLLUFCHPZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601207459 | |

| Record name | 2-(3-Bromophenyl)-4-quinolinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601207459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956576-45-7 | |

| Record name | 2-(3-Bromophenyl)-4-quinolinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)-4-quinolinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601207459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。